Cas no 890645-46-2 (1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine)

1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a fused benzimidazole and pyrazole core. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of both benzimidazole and pyrazole moieties enhances its potential as a ligand or scaffold for bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The phenyl and methyl substituents further modulate reactivity and solubility, allowing for tailored applications in synthetic pathways. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in research and industrial processes.
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine structure
890645-46-2 structure
Product Name:1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
CAS No:890645-46-2
MF:C17H15N5
MW:289.334502458572
CID:6782919
PubChem ID:718748
Update Time:2025-05-21

1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • NSC804911
    • cid_718748
    • HMS2313N20
    • CHEMBL1398171
    • 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
    • AKOS000629339
    • 2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-3-pyrazolamine
    • 890645-46-2
    • [2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-pyrazol-3-yl]amine
    • starbld0027100
    • SCHEMBL2252028
    • VS-03577
    • STK166966
    • SMR000075556
    • BBL012899
    • MLS000115171
    • MCULE-2154049427
    • 2-(1H-benzimidazol-2-yl)-5-methyl-4-phenylpyrazol-3-amine
    • MLS000063763
    • 2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-pyrazol-3-amine
    • NSC-804911
    • CS-0321988
    • 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
    • 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
    • BDBM43966
    • HMS1692A08
    • Inchi: 1S/C17H15N5/c1-11-15(12-7-3-2-4-8-12)16(18)22(21-11)17-19-13-9-5-6-10-14(13)20-17/h2-10H,18H2,1H3,(H,19,20)
    • InChI Key: ZGYRGRPALXURFX-UHFFFAOYSA-N
    • SMILES: N1(C2=NC3C=CC=CC=3N2)C(=C(C2C=CC=CC=2)C(C)=N1)N

Computed Properties

  • Exact Mass: 289.13274550g/mol
  • Monoisotopic Mass: 289.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 72.5Ų

1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine Pricemore >>

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Additional information on 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Comprehensive Analysis of 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine (CAS No. 890645-46-2)

The compound 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine (CAS No. 890645-46-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a benzimidazole core fused with a pyrazole ring, makes it a versatile scaffold for drug discovery and functional material design. Researchers are particularly interested in its potential applications as a kinase inhibitor, antimicrobial agent, and fluorescence probe due to its electron-rich aromatic system and hydrogen-bonding capabilities.

Recent studies highlight the growing demand for heterocyclic compounds in medicinal chemistry, with 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine emerging as a promising candidate. Its structural similarity to known EGFR inhibitors and JAK-STAT pathway modulators has sparked investigations into its anticancer properties. The presence of both benzimidazole and pyrazole moieties—key pharmacophores in FDA-approved drugs—enhances its bioactivity profile. Computational docking studies suggest strong binding affinity with protein targets involved in inflammation and oxidative stress, aligning with current trends in multi-target drug development.

From a synthetic chemistry perspective, the CAS 890645-46-2 compound exemplifies advances in green chemistry methodologies. Modern protocols employ catalyst-free cyclization and microwave-assisted synthesis to improve yield and reduce environmental impact—a critical consideration given the pharmaceutical industry's focus on sustainable manufacturing. Analytical characterization via LC-MS and NMR spectroscopy confirms high purity (>98%), meeting stringent requirements for preclinical studies.

The material science applications of 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine are equally compelling. Its conjugated π-system enables applications in organic electronics, particularly as a charge transport material in OLED devices. Recent patents disclose its utility in photovoltaic cells and sensor technologies, capitalizing on its tunable fluorescence properties. These developments respond to market demands for energy-efficient materials and wearable biosensors—hot topics in materials science forums.

Quality control protocols for CAS 890645-46-2 emphasize HPLC purity analysis and residual solvent testing, addressing regulatory concerns about impurity profiling in active pharmaceutical ingredients (APIs). Stability studies under ICH guidelines demonstrate excellent shelf-life when stored at -20°C in amber vials, a crucial factor for cold chain logistics in global pharmaceutical distribution networks.

Emerging research directions explore the compound's structure-activity relationships through systematic derivatization studies. By modifying the phenyl or methyl groups, scientists aim to optimize bioavailability and target selectivity—key challenges in precision medicine development. Collaborative projects between academia and industry are investigating its potential in neuroprotective therapies, leveraging the blood-brain barrier permeability of similar heterocycles.

For researchers sourcing 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, technical specifications typically include: molecular weight 289.33 g/mol, melting point 218-220°C, and solubility in DMSO (>50 mg/mL). These parameters are frequently searched in chemical databases alongside safety data sheets and cross-coupling reaction conditions—reflecting user priorities in experimental design.

The compound's intellectual property landscape shows increasing patent filings since 2020, particularly in combinatorial chemistry and high-throughput screening applications. This aligns with pharmaceutical industry investments in AI-assisted drug discovery platforms that utilize such scaffolds for virtual screening libraries. Analytical method development papers frequently cite reverse-phase HPLC conditions for its quantification, a common search query among quality control specialists.

Environmental fate studies of CAS 890645-46-2 indicate moderate biodegradability under OECD test guidelines, prompting research into biocatalytic degradation methods. Such data addresses growing regulatory requirements for green chemistry metrics in chemical process development—a trending topic in ACS symposiums and environmental chemistry publications.

In conclusion, 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine represents a multifaceted compound bridging medicinal chemistry and advanced materials science. Its development trajectory mirrors broader scientific priorities: targeted therapeutics, sustainable synthesis, and functional materials innovation. Ongoing research will likely expand its applications in theranostics and smart materials, making it a compound to watch in coming years.

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